Phthalimide, 4,4'-carbonylbis[N-phenyl-
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Description
Phthalimide, 4,4'-carbonylbis[N-phenyl- is a useful research compound. Its molecular formula is C29H16N2O5 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
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Biological Activity
Phthalimide, specifically the compound known as 4,4'-carbonylbis[N-phenyl-], is a derivative of phthalimide that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial and enzyme inhibitory activities. The findings are supported by data tables and recent research studies.
Synthesis and Characterization
The synthesis of 4,4'-carbonylbis[N-phenyl-] typically involves the reaction of phthalic anhydride with an amine under controlled conditions. The compound can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure.
Table 1: Characterization Techniques
Technique | Description |
---|---|
FTIR | Identifies functional groups through absorption bands. |
NMR | Provides information on the molecular structure and hydrogen environments. |
MS | Determines the molecular weight and structural information. |
Antibacterial Activity
Research has demonstrated that phthalimide derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various Schiff bases derived from phthalimide against several bacterial strains using the cup plate method. The results indicated that these compounds were effective against:
- Staphylococcus aureus
- Bacillus subtilis
- Pseudomonas aeruginosa
- Escherichia coli
The zones of inhibition were measured in comparison to a standard antibiotic (Ampicillin) .
Enzyme Inhibition Studies
Phthalimide derivatives have also been investigated for their enzyme inhibitory activities. Notably, a series of N-phenyl phthalimides were designed as potent inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in plant metabolism. The study found that these compounds exhibited comparable efficacy to commercial herbicides like Flumioxazin .
Furthermore, another study focused on carbonic anhydrase (CA) inhibition, revealing that specific phthalimide-capped benzene sulphonamides showed potent inhibitory activity against human carbonic anhydrases I and II, with some derivatives being significantly more potent than standard inhibitors .
Table 2: Summary of Biological Activities
Activity Type | Target Enzyme/Bacteria | Result |
---|---|---|
Antibacterial | Staphylococcus aureus | Significant inhibition |
Antibacterial | Bacillus subtilis | Significant inhibition |
Antibacterial | Pseudomonas aeruginosa | Significant inhibition |
Antibacterial | Escherichia coli | Significant inhibition |
Enzyme Inhibition | Protoporphyrinogen oxidase | Comparable to Flumioxazin |
Enzyme Inhibition | Carbonic anhydrase I & II | Potent inhibition observed |
Case Studies
- Antibacterial Efficacy : A study conducted by Al-Azzawi et al. synthesized several Schiff bases from phthalimide and tested them against multiple bacterial strains. The results indicated that some derivatives had zones of inhibition comparable to Ampicillin, highlighting their potential as new antibacterial agents .
- Enzyme Inhibition : A research team designed N-phenyl phthalimides targeting PPO and assessed their herbicidal activity against various weed species. The results showed that these compounds effectively inhibited PPO activity, suggesting potential applications in agricultural herbicides .
- Carbonic Anhydrase Inhibition : Another study reported on the development of phthalimide derivatives that inhibited human carbonic anhydrases with high potency. Compound 1 was identified as particularly effective, suggesting its potential use in therapeutic applications targeting CA-related disorders .
Properties
Molecular Formula |
C29H16N2O5 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-(1,3-dioxo-2-phenylisoindole-5-carbonyl)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C29H16N2O5/c32-25(17-11-13-21-23(15-17)28(35)30(26(21)33)19-7-3-1-4-8-19)18-12-14-22-24(16-18)29(36)31(27(22)34)20-9-5-2-6-10-20/h1-16H |
InChI Key |
JNNZLQXUPIVHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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